molecular formula C21H18N4O4S B11524470 ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate

ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B11524470
M. Wt: 422.5 g/mol
InChI Key: HGCIJWLRHXBCGU-UHFFFAOYSA-N
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Description

ETHYL 5-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that features a benzoxazole moiety, a pyrazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzoxazole and pyrazole intermediates. The benzoxazole moiety can be synthesized from 2-aminophenol and aldehydes under various catalytic conditions . The pyrazole ring is often constructed through cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction temperatures, and solvent-free conditions to enhance the overall efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

ETHYL 5-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The pyrazole ring may also contribute to the compound’s biological activity by modulating different signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is unique due to its combination of a benzoxazole moiety and a pyrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 5-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C21H18N4O4S/c1-2-28-20(27)15-12-22-25(14-8-4-3-5-9-14)19(15)24-18(26)13-30-21-23-16-10-6-7-11-17(16)29-21/h3-12H,2,13H2,1H3,(H,24,26)

InChI Key

HGCIJWLRHXBCGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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